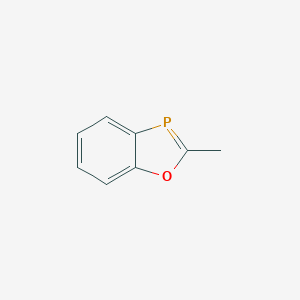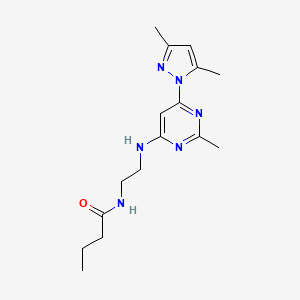
2-Methyl-1,3-benzoxaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-benzoxaphosphole is a heterocyclic compound that contains both phosphorus and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-benzoxaphosphole typically involves the reaction of 2-aminophenol with a phosphorus-containing reagent. One common method is the cyclization of 2-aminophenol with phosphorus trichloride (PCl₃) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more cost-effective reagents and catalysts to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-benzoxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxaphosphole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted benzoxaphospholes depending on the reagents used.
Scientific Research Applications
2-Methyl-1,3-benzoxaphosphole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its photoluminescent properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-benzoxaphosphole involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the phosphorus atom allows for unique interactions with biological molecules, which can lead to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzoxaphosphole: Similar structure but without the methyl group.
Benzoxazole: Contains an oxygen atom but lacks the phosphorus atom.
Phosphole: Contains a phosphorus atom but lacks the oxygen atom in the ring.
Uniqueness
2-Methyl-1,3-benzoxaphosphole is unique due to the presence of both phosphorus and oxygen atoms in its ring structure, which imparts distinct chemical properties. This dual presence allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking either the phosphorus or oxygen atom .
Properties
CAS No. |
89217-91-4 |
|---|---|
Molecular Formula |
C8H7OP |
Molecular Weight |
150.11 g/mol |
IUPAC Name |
2-methyl-1,3-benzoxaphosphole |
InChI |
InChI=1S/C8H7OP/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3 |
InChI Key |
JATKYNFBKAVWAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=PC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile](/img/structure/B14141869.png)
![4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B14141873.png)

![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)


![5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14141906.png)
![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B14141921.png)
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)
